REACTION_CXSMILES
|
S[CH2:2][C:3](O)=O.C(=O)([O-])[O-].[Na+].[Na+].[ClH:12].C1C(C([O-])=O)=CC=C([NH:22]/[N:23]=[C:24]2\[C:25](S([O-])(=O)=O)=[CH:26]C3C(C\2=O)=C(NC2[N:41]=[C:40]([Cl:42])N=C(Cl)N=2)C=C(S([O-])(=O)=O)C=3)C=1.[Na+].[Na+].[Na+].CC1C=C([NH:62]C2N=C(Cl)N=C(Cl)N=2)C=CC=1[N:71]=[N:72]C1C=C2C(C=CC=C2S([O-])(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+]>>[Cl:42][C:40]1[N:41]=[N:72][N:71]=[C:3]([Cl:12])[CH:2]=1.[N:62]1[CH:26]=[CH:25][CH:24]=[N:23][N:22]=1 |f:1.2.3,5.6.7.8,9.10.11|
|
Name
|
solution
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)[O-])N/N=C/2\C(=CC3=CC(=CC(=C3C2=O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
Procion Yellow
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC(=C4C=CC=C(C4=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by slow dripping at a temperature of between 0 and 5° C
|
Type
|
CUSTOM
|
Details
|
to proceed, at 0˜5° C.
|
Type
|
WAIT
|
Details
|
pH8, for 5˜8 hours
|
Type
|
CUSTOM
|
Details
|
For each individual dye, the required reaction time
|
Type
|
CUSTOM
|
Details
|
During the synthesis
|
Type
|
CUSTOM
|
Details
|
The end-of-reaction point, for this part of the synthesis
|
Type
|
WAIT
|
Details
|
remaining constant for more than 5 minutes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NN=N1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NN=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |